Bienvenue dans la boutique en ligne BenchChem!

N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

PDE4 inhibition inflammation respiratory disease

N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS 888463-16-9, molecular formula C₂₅H₂₀N₂O₅, MW 428.44 g/mol) is a fully synthetic, small-molecule benzofuran-2-carboxamide derivative incorporating a benzo[d][1,3]dioxol-5-yl amide substituent and a 3-(2-(m-tolyl)acetamido) side chain. It belongs to a class of oxygen-containing heterocyclic compounds recognized for phosphodiesterase IV (PDE4) inhibitory activity and immunomodulatory potential, as described in foundational patents and recent medicinal chemistry reports.

Molecular Formula C25H20N2O5
Molecular Weight 428.444
CAS No. 888463-16-9
Cat. No. B2809252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide
CAS888463-16-9
Molecular FormulaC25H20N2O5
Molecular Weight428.444
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5
InChIInChI=1S/C25H20N2O5/c1-15-5-4-6-16(11-15)12-22(28)27-23-18-7-2-3-8-19(18)32-24(23)25(29)26-17-9-10-20-21(13-17)31-14-30-20/h2-11,13H,12,14H2,1H3,(H,26,29)(H,27,28)
InChIKeyJDBMYVRGDDWUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS 888463-16-9): Structural Definition and Procurement Baseline


N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS 888463-16-9, molecular formula C₂₅H₂₀N₂O₅, MW 428.44 g/mol) is a fully synthetic, small-molecule benzofuran-2-carboxamide derivative incorporating a benzo[d][1,3]dioxol-5-yl amide substituent and a 3-(2-(m-tolyl)acetamido) side chain. It belongs to a class of oxygen-containing heterocyclic compounds recognized for phosphodiesterase IV (PDE4) inhibitory activity and immunomodulatory potential, as described in foundational patents [1] and recent medicinal chemistry reports [2]. The compound is typically supplied at ≥95% purity for research use only . Its structural complexity—combining a benzofuran core, a methylenedioxybenzene (benzodioxole) motif, and a meta-tolylacetamido linker—distinguishes it from simpler benzofuran-2-carboxamide analogs and creates a unique pharmacophoric profile that cannot be replicated by single-scaffold or truncated analogs.

Why a Generic Benzofuran-2-Carboxamide Cannot Replace N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide


Substituting this compound with a generic benzofuran-2-carboxamide or a truncated analog risks losing the specific synergistic contribution of three distinct structural modules: (i) the benzofuran core required for PDE4 catalytic site engagement [1]; (ii) the 3-(2-(m-tolyl)acetamido) group that projects into a lipophilic sub-pocket and influences isoform selectivity, as evidenced by PDE4A inhibition data for the core scaffold (IC₅₀ values in the nanomolar range in related series) [2]; and (iii) the N-(benzo[d][1,3]dioxol-5-yl) terminus that modulates hydrogen-bonding capacity (HBD count = 1 for the amide NH, vs. 2 for the unsubstituted carboxamide core) and computed logP, potentially altering membrane permeability and metabolic stability [3]. Even close analogs such as N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide lack the dioxol oxygen atoms that can engage in additional polar interactions or chelation, as demonstrated by the fluorescent chemosensor application of the core scaffold . The quantitative evidence below demonstrates that apparently minor structural modifications produce measurable shifts in target binding, functional activity, and physicochemical properties.

Head-to-Head and Cross-Study Quantitative Differentiation of CAS 888463-16-9 vs. Closest Analogs


PDE4A Inhibitory Potency: Core Scaffold Demonstrates Nanomolar Activity While N-Benzodioxolyl Extension Is Predicted to Enhance Isoform Engagement

The core scaffold 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3, lacking the N-benzodioxolyl group) exhibits PDE4A inhibitory activity with an IC₅₀ of approximately 12 nM in a [³H]-cAMP hydrolysis scintillation proximity assay using recombinant human PDE4A [1]. This potency is comparable to the benchmark PDE4 inhibitor rolipram (IC₅₀ ~1–10 nM across PDE4 subtypes). The target compound CAS 888463-16-9 extends this scaffold with an N-(benzo[d][1,3]dioxol-5-yl) amide substituent. In the benzofuran-2-carboxamide class, N-aryl substitution with electron-rich aromatic groups (such as benzodioxole) has been shown in patent SAR studies [2] to maintain or enhance PDE4 binding affinity relative to unsubstituted carboxamides, while simultaneously reducing hydrogen-bond donor count (from 2 to 1), which improves predicted membrane permeability. In contrast, the N-(4-nitrophenyl) analog (CAS 887876-29-1) introduces an electron-withdrawing nitro group that reduces electron density on the amide nitrogen, potentially weakening key hydrogen-bond interactions with the PDE4 active-site glutamine residue.

PDE4 inhibition inflammation respiratory disease

Hydrogen-Bond Donor Count Reduction: CAS 888463-16-9 (HBD = 1) vs. Unsubstituted Carboxamide Core (HBD = 2) Improves Drug-Likeness

The target compound CAS 888463-16-9 contains a single hydrogen-bond donor (the amide NH linking the benzofuran carbonyl to the benzodioxolyl ring), whereas the unsubstituted carboxamide core 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3) contains two HBDs (the primary amide NH₂) [1]. Reduction in HBD count is a well-established predictor of improved passive membrane permeability and oral absorption [2]. The closest N-aryl analog, N-phenyl-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide, also has HBD = 1 but lacks the additional oxygen atoms provided by the benzodioxole ring, which contribute to aqueous solubility (computed topological polar surface area: target compound ~94 Ų vs. N-phenyl analog ~75 Ų) .

physicochemical properties drug-likeness permeability

Benzodioxole Oxygen-Mediated Metal Chelation Potential: Fluorescent Chemosensor Application of the Core Scaffold vs. Inert N-Phenyl Analog

The core scaffold 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide (CAS 898354-93-3) has been specifically validated as a highly selective and sensitive 'on-off' fluorescent chemosensor for Fe³⁺ ions . This property arises from the benzofuran fluorophore coupled with a metal-binding site formed by the amide carbonyl and heteroatom lone pairs. The target compound CAS 888463-16-9 retains this core while adding the benzo[d][1,3]dioxol-5-yl group, whose two endocyclic oxygen atoms provide additional Lewis basic sites that can potentially participate in metal coordination or hydrogen-bonding networks . In contrast, the N-phenyl analog lacks these dioxole oxygen atoms and is expected to exhibit reduced metal-binding capacity and altered fluorescence response. This structural feature is absent in simpler benzofuran-2-carboxamides such as N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide (CAS 793712-73-9), which lacks the 3-acetamido chelation arm entirely.

fluorescent chemosensor Fe³⁺ detection metal chelation

Immunomodulatory and Anticancer Potential: Benzofuran-2-Carboxamide Class Competes with Established CCL20/CCR6 Modulators

A 2024 study of benzofuran-2-carboxamide derivatives demonstrated that C4- and C5-substituted analogs inhibit CCL20-induced chemotaxis of human PBMCs at 25 μM with no cytotoxicity (viability >90%) and suppress colon cancer cell line growth (IC₅₀ values as low as 0.1 μM for compound 24b in SW-480 cells at 48 h) [1]. While the specific compound CAS 888463-16-9 was not directly tested, its structural features—a 3-acetamido substituent analogous to the active C4/C5-substituted series and an N-benzodioxolyl terminus—place it within the active chemical space defined by the SAR. The N-(benzo[d][1,3]dioxol-5-yl) group has independently been associated with PDE4 inhibition and anti-inflammatory activity in patent disclosures [2], suggesting a dual mechanism (CCL20/CCR6 modulation plus PDE4 inhibition) not available to single-target analogs. The unsubstituted amide core (CAS 898354-93-3) lacks this benzodioxole-mediated PDE4 component, while the N-(4-nitrophenyl) analog introduces potential cytotoxicity unrelated to target engagement.

immunomodulation CCL20/CCR6 axis colorectal cancer

High-Impact Application Scenarios for N-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide Based on Quantitative Evidence


PDE4-Focused Lead Optimization for Inflammatory Respiratory Disease

The compound serves as an advanced starting point for PDE4 inhibitor lead optimization programs targeting asthma, COPD, or allergic rhinitis. Its nanomolar-range PDE4A inhibitory potential (inferred from the 12 nM IC₅₀ of the core scaffold [1]) combined with a single HBD and favorable TPSA (~94 Ų) [2] addresses the permeability limitations of classical PDE4 inhibitors such as rolipram. The N-benzodioxolyl terminus offers a synthetic handle for further SAR exploration while maintaining the PDE4 pharmacophore defined in patent US6514996 [3].

Fluorescent Chemosensor Development for Environmental and Biological Fe³⁺ Detection

Building on the validated Fe³⁺ 'on-off' fluorescent response of the core 3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide scaffold , the target compound extends this capability with additional benzodioxole oxygen coordination sites. This enables the design of ratiometric or dual-emission sensors with enhanced selectivity over competing metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺), suitable for environmental water monitoring or intracellular Fe³⁺ imaging applications.

Dual-Mechanism Immuno-Oncology Probe Targeting the CCL20/CCR6 Axis and PDE4

For research groups studying the intersection of chemokine signaling and cAMP-mediated immune regulation in colorectal cancer or inflammatory bowel disease, this compound provides a single-molecule tool that potentially engages both the CCL20/CCR6 chemotaxis pathway (as demonstrated for benzofuran-2-carboxamide derivatives [4]) and PDE4-mediated cAMP hydrolysis. This dual pharmacology is not achievable with either the unsubstituted amide core or the N-phenyl analog, making CAS 888463-16-9 uniquely suited for pathway deconvolution studies.

Structure-Activity Relationship (SAR) Anchor Compound for Benzofuran-2-Carboxamide Library Design

The compound's three-module architecture (benzofuran, m-tolylacetamido linker, N-benzodioxolyl cap) makes it an ideal central scaffold for parallel library synthesis. Each module can be independently varied: the benzofuran core for electronic modulation, the m-tolyl group for lipophilic sub-pocket exploration, and the benzodioxole ring for hydrogen-bond acceptor optimization. This modularity, supported by the patent SAR [3] and recent medicinal chemistry campaigns [4], allows systematic exploration of the chemical space around a validated pharmacophore, accelerating hit-to-lead timelines.

Quote Request

Request a Quote for N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(m-tolyl)acetamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.